Cas no 144053-94-1 (2-(fluoromethyl)morpholine hydrochloride)

2-(fluoromethyl)morpholine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Morpholine, 2-(fluoromethyl)-, hydrochloride
- Morpholine, 2-(fluoromethyl)-, hydrochloride (1:1)
- 2-(fluoromethyl)morpholine hydrochloride
- 2-(fluoromethyl)morpholine;hydrochloride
- HUCUJVCNAGVDMK-UHFFFAOYSA-N
- EN300-252965
- 842-468-6
- 2-Fluoromethylmorpholine hydrochloride
- 2-(fluoromethyl)morpholinehydrochloride
- 144053-94-1
- SCHEMBL3130659
- UFA05394
- Z1262569974
-
- MDL: MFCD20664049
- インチ: InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H
- InChIKey: HUCUJVCNAGVDMK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 155.0513198Da
- 同位素质量: 155.0513198Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 69.4
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
2-(fluoromethyl)morpholine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-252965-0.05g |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 0.05g |
$222.0 | 2024-06-19 | |
Enamine | EN300-252965-1.0g |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 1.0g |
$956.0 | 2024-06-19 | |
Enamine | EN300-252965-5.0g |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 5.0g |
$2774.0 | 2024-06-19 | |
1PlusChem | 1P01C3AA-500mg |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 500mg |
$984.00 | 2024-06-20 | |
1PlusChem | 1P01C3AA-250mg |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 250mg |
$648.00 | 2024-06-20 | |
1PlusChem | 1P01C3AA-5g |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 5g |
$3491.00 | 2024-06-20 | |
A2B Chem LLC | AW42946-500mg |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 500mg |
$821.00 | 2024-04-20 | |
Enamine | EN300-252965-0.25g |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 0.25g |
$474.0 | 2024-06-19 | |
Enamine | EN300-252965-0.1g |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 0.1g |
$331.0 | 2024-06-19 | |
Enamine | EN300-252965-10.0g |
2-(fluoromethyl)morpholine hydrochloride |
144053-94-1 | 95% | 10.0g |
$4114.0 | 2024-06-19 |
2-(fluoromethyl)morpholine hydrochloride 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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9. Book reviews
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2-(fluoromethyl)morpholine hydrochlorideに関する追加情報
Introduction to 2-(fluoromethyl)morpholine hydrochloride (CAS No. 144053-94-1)
2-(fluoromethyl)morpholine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. With the CAS number 144053-94-1, this compound represents a derivative of morpholine, featuring a fluoromethyl substituent, which imparts distinct chemical reactivity and functionality. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development.
The fluoromethyl group is particularly noteworthy in medicinal chemistry, as fluorine-containing moieties are frequently incorporated into bioactive molecules to improve metabolic stability, binding affinity, and pharmacokinetic profiles. In the context of 2-(fluoromethyl)morpholine hydrochloride, this substitution pattern suggests potential utility in the design of novel therapeutic agents targeting various biological pathways. Recent studies have highlighted the role of morpholine derivatives in addressing neurological disorders, infectious diseases, and inflammatory conditions, further underscoring the relevance of this compound.
From a synthetic perspective, 2-(fluoromethyl)morpholine hydrochloride serves as a versatile building block for more complex molecules. The presence of both the morpholine ring and the fluoromethyl group allows for diverse functionalization strategies, enabling chemists to tailor properties such as lipophilicity, solubility, and receptor interaction. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct analogs with enhanced pharmacological activity.
Current research in medicinal chemistry increasingly emphasizes the exploration of fluorinated heterocycles due to their broad spectrum of biological activities. For instance, studies have demonstrated that fluoromethyl-substituted morpholines exhibit inhibitory effects on enzymes implicated in cancer progression and neurodegenerative diseases. The hydrochloride salt form of this compound ensures optimal dissolution in aqueous media, facilitating its use in in vitro and in vivo assays. This characteristic is particularly advantageous for preclinical testing, where solubility is a critical factor determining drug efficacy.
The structural motif of 2-(fluoromethyl)morpholine hydrochloride aligns with emerging trends in drug discovery, where modularity and tunability are key principles. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding interactions of this compound with biological targets. Such approaches have accelerated the identification of lead compounds for further optimization. Additionally, the compound’s stability under various storage conditions makes it a reliable reagent for long-term experiments and collaborative projects.
In industrial applications, 2-(fluoromethyl)morpholine hydrochloride may find utility as an additive or precursor in fine chemical synthesis. Its compatibility with green chemistry principles—such as reduced waste generation and energy-efficient processes—supports its adoption in sustainable manufacturing practices. Furthermore, regulatory considerations favor compounds that demonstrate low environmental impact, positioning this derivative as a promising candidate for compliance with global safety standards.
The intersection of organic synthesis and pharmacology continues to drive innovation in derivatives like 2-(fluoromethyl)morpholine hydrochloride. By integrating cutting-edge techniques such as flow chemistry and biocatalysis, scientists can enhance production yields while maintaining high purity standards. These advancements not only streamline the development pipeline but also reduce costs associated with raw material sourcing and purification processes.
Future directions for research may explore the role of isotopically labeled versions of this compound to gain deeper insights into metabolic pathways and drug disposition. Isotope-assisted studies could provide critical data for optimizing dosing regimens and minimizing side effects. Moreover, collaborations between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved therapeutic profiles.
In summary,2-(fluoromethyl)morpholine hydrochloride (CAS No. 144053-94-1) represents a compelling subject of study within synthetic chemistry and drug development. Its unique structural features offer opportunities for designing next-generation therapeutics while adhering to principles of sustainability and efficiency. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing medical science.
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